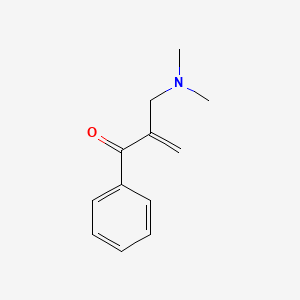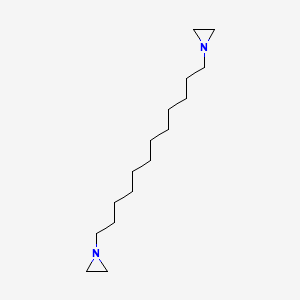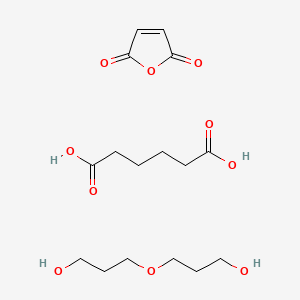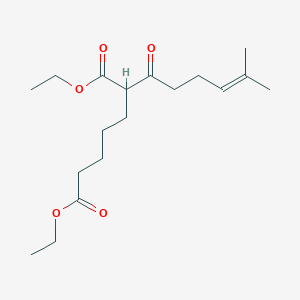![molecular formula C24H18N4O2 B14629585 2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline CAS No. 57437-00-0](/img/structure/B14629585.png)
2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline is a chemical compound with the molecular formula C22H18N2O2. It is a member of the quinoxaline family, which is known for its diverse applications in various fields, including pharmaceuticals, materials science, and organic electronics. This compound is characterized by its unique structure, which includes two methoxyphenyl groups attached to a pyrazinoquinoxaline core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline typically involves the condensation of appropriate aromatic diamines with diketones. One common method starts with the reaction of 4-methoxyaniline with glyoxal to form the intermediate 2,3-bis(4-methoxyphenyl)quinoxaline. This intermediate is then subjected to further cyclization reactions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts may also be employed to enhance the reaction efficiency.
化学反応の分析
Types of Reactions
2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoxaline core, potentially altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings or the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
類似化合物との比較
Similar Compounds
- 2,3-Bis(4-chlorophenyl)quinoxaline
- 2,3-Bis(4-bromophenyl)quinoxaline
- 2,3-Bis(4-nitrophenyl)quinoxaline
Uniqueness
2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline is unique due to the presence of methoxy groups on the aromatic rings. These groups can influence the compound’s electronic properties, solubility, and reactivity, making it distinct from other quinoxaline derivatives. The methoxy groups can also enhance the compound’s potential interactions with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
57437-00-0 |
|---|---|
分子式 |
C24H18N4O2 |
分子量 |
394.4 g/mol |
IUPAC名 |
2,3-bis(4-methoxyphenyl)pyrazino[2,3-f]quinoxaline |
InChI |
InChI=1S/C24H18N4O2/c1-29-17-7-3-15(4-8-17)21-22(16-5-9-18(30-2)10-6-16)28-24-20(27-21)12-11-19-23(24)26-14-13-25-19/h3-14H,1-2H3 |
InChIキー |
ZNRZWAHMXDDZEN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C4=NC=CN=C4C=C3)N=C2C5=CC=C(C=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



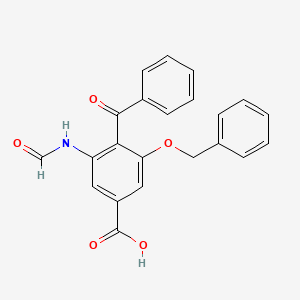



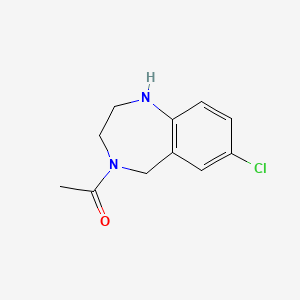
![1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane](/img/structure/B14629542.png)
![2-Methyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]prop-2-enamide](/img/structure/B14629549.png)


